molecular formula C15H10INO B140896 2-(4-Cyanophenyl)-3'-iodoacetophenone CAS No. 146653-53-4

2-(4-Cyanophenyl)-3'-iodoacetophenone

Cat. No.: B140896
CAS No.: 146653-53-4
M. Wt: 347.15 g/mol
InChI Key: WHIRGKMPNXIDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Cyanophenyl)-3’-iodoacetophenone is an organic compound that features both a cyanophenyl and an iodoacetophenone moiety

Preparation Methods

The synthesis of 2-(4-Cyanophenyl)-3’-iodoacetophenone can be achieved through several routes. One common method involves the iodination of 2-(4-cyanophenyl)acetophenone. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the acetophenone ring.

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

2-(4-Cyanophenyl)-3’-iodoacetophenone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the cyanophenyl group can be modified under specific conditions.

    Coupling Reactions: The presence of the iodine atom makes this compound suitable for coupling reactions, such as Suzuki or Heck reactions, which are commonly used in the formation of carbon-carbon bonds.

Scientific Research Applications

2-(4-Cyanophenyl)-3’-iodoacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenyl)-3’-iodoacetophenone involves its reactivity towards nucleophiles and electrophiles. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds. The cyanophenyl group can interact with various molecular targets, potentially influencing biological pathways and processes .

Comparison with Similar Compounds

Similar compounds to 2-(4-Cyanophenyl)-3’-iodoacetophenone include:

The uniqueness of 2-(4-Cyanophenyl)-3’-iodoacetophenone lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

4-[2-(3-iodophenyl)-2-oxoethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10INO/c16-14-3-1-2-13(9-14)15(18)8-11-4-6-12(10-17)7-5-11/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIRGKMPNXIDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642329
Record name 4-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146653-53-4
Record name 4-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.